
4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine-1-carboxamides and aminopyrimidines, which are known for their antiproliferative properties and activity against HIV-1 reverse transcriptase, respectively .
Synthesis Analysis
The synthesis of related compounds has been explored in the context of antiproliferative agents and HIV-1 reverse transcriptase inhibitors. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization, which is a process of systematically modifying the structure of chemical compounds to determine the changes that will lead to an optimal balance of biological activity, selectivity, and drug-like properties . Similarly, the preparation of N-phenyl piperidine analogs, which are related to the compound , resulted in the identification of potent compounds against wild-type HIV-1 and resistant mutant viruses . These studies suggest that the synthesis of such compounds is complex and requires careful consideration of structure-activity relationships.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various techniques. For example, controlled shifts in the tautomeric equilibrium of related compounds have been achieved through the implementation of a flexible piperidine ring, as demonstrated in the synthesis and analysis of 4-((phenylimino)methyl)naphthalen-1-ol derivatives . This indicates that the molecular structure of such compounds can be fine-tuned to achieve desired properties, which may also be applicable to the compound .
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidine rings and aminopyrimidines are complex and can be influenced by various factors. The addition of metal salts, for instance, can shift the tautomeric equilibrium of related compounds, although at very high concentrations, suggesting that the reactions are sensitive to environmental conditions . This knowledge can be useful in understanding the reactivity and stability of the compound "4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide".
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds have been studied. The antiproliferative piperidine-1-carboxamides act as tubulin inhibitors, which is a significant chemical property that contributes to their biological activity . Additionally, the potency of the HIV-1 reverse transcriptase inhibitors was determined through biological assays, which is indicative of their chemical properties in a biological context . These findings provide a foundation for inferring the potential properties of the compound .
Applications De Recherche Scientifique
Metabolism-Related Properties
One significant aspect of research involving compounds similar to 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is their metabolism-related properties. For example, a related compound, 1-methyl-N-{(1S)-1-[5-(2-naphthyl)-1H-imidazol-2-yl]-7-oxooctyl}piperidine-4-carboxamide, was studied for its metabolism and how it is affected by the route of administration. This research indicated the compound's high in vivo clearance and potential for bioactivation, which are critical considerations for developing therapeutics (Fonsi et al., 2009).
Interaction with Biological Targets
Another area of research is the interaction of structurally similar compounds with biological targets. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, was investigated for its interaction with the CB1 cannabinoid receptor. This research offers insights into the molecular interactions of such compounds and their potential as therapeutic agents (Shim et al., 2002).
Tautomeric Properties
The tautomeric properties of compounds like 4-((phenylimino)methyl)naphthalen-1-ol and 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, which are structurally similar to the compound , have been investigated using various techniques. These studies contribute to understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and other fields (Deneva et al., 2013).
Synthesis and Applications
Research also focuses on the synthesis of related compounds and their potential applications. For instance, the synthesis of 1,3,8-trisubstituted pyrimido[4,5-c][2,7]naphthyridin-6-ones, which are structurally related, has been investigated for their potential as antitumor agents. This demonstrates the interest in exploring such compounds for therapeutic uses (Gangjee et al., 1984).
Propriétés
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxy-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-23-12-9-21(25-16)28-19-10-13-26(14-11-19)22(27)24-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAIWRKKOMFQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

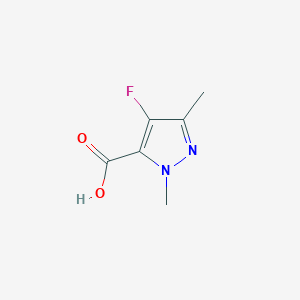
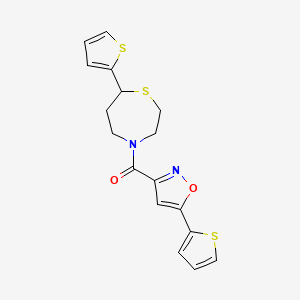
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
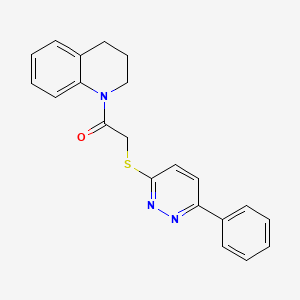
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)
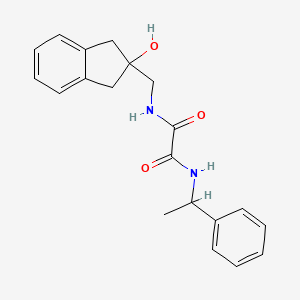
![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
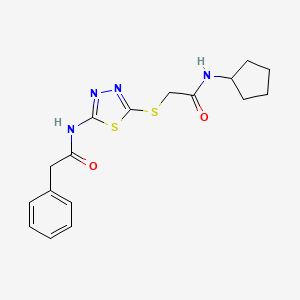
![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

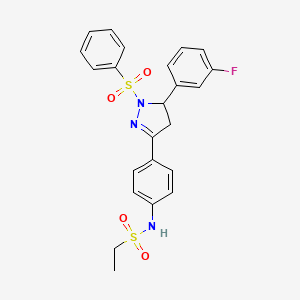
![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)